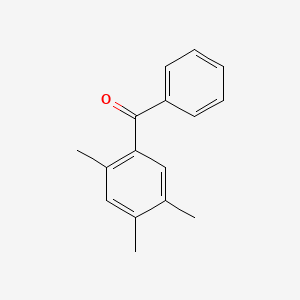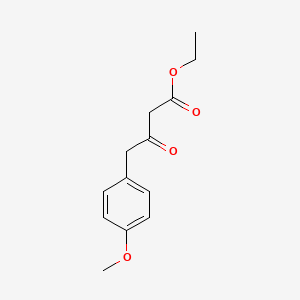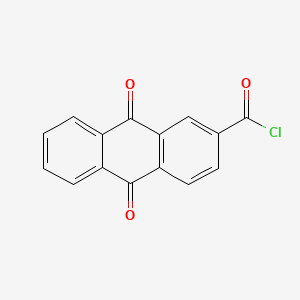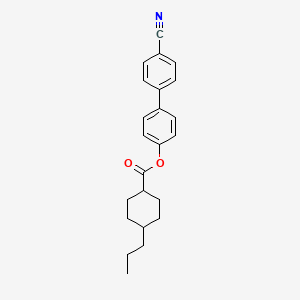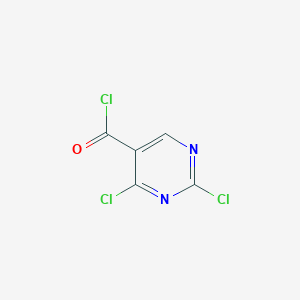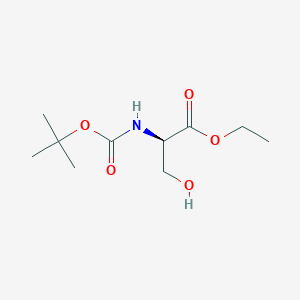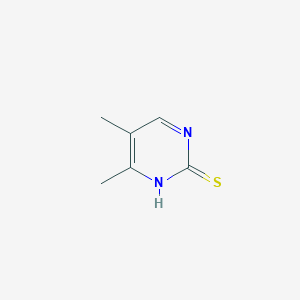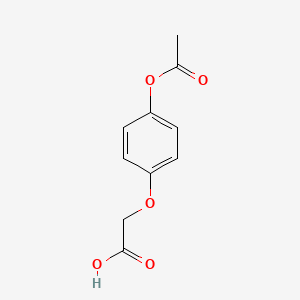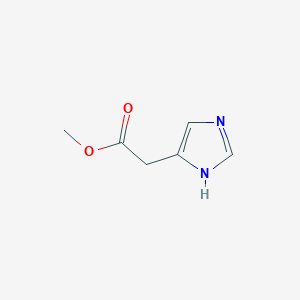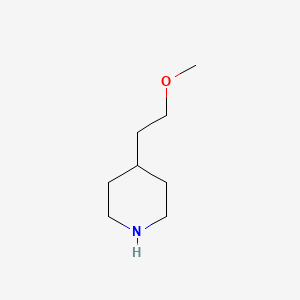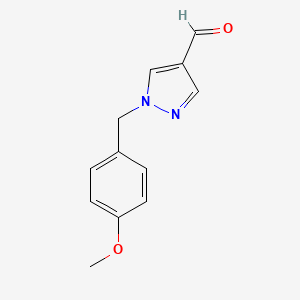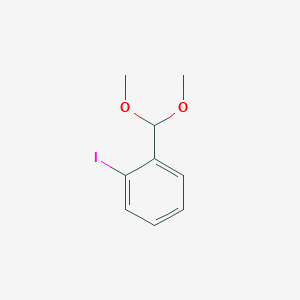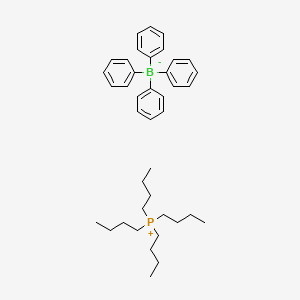
Tetrabutylphosphonium Tetraphenylborate
Overview
Description
Tetrabutylphosphonium Tetraphenylborate is a chemical compound with the molecular formula C40H56BP and a molecular weight of 578.67 . It is a solid at 20°C and appears as a white to almost white powder or crystal . It is used as a reference electrolyte in physical chemistry of solutions, allowing for a convenient partitioning of thermodynamic properties into single-ion contributions .
Synthesis Analysis
Tetrabutylphosphonium-based Ionic Liquids (PhosILs) with natural organic derived anions were easily prepared by an acid–base method from tetrabutylphosphonium hydroxide and an excess of the corresponding acid .Molecular Structure Analysis
The molecular structure of Tetrabutylphosphonium Tetraphenylborate is based on a central boron atom with four phenyl groups . The structure of the anion groups of the ILs influences the performance of forward osmosis .Chemical Reactions Analysis
Tetrabutylphosphonium-based ionic liquids have shown good performance and recyclability in the selective Pd-catalyzed hydrogenation of alkenes, polyenes like linoleic acid, and enantioselective hydrogenation of unsaturated ketones such as isophorone at room temperature under atmospheric H2 pressure .Physical And Chemical Properties Analysis
Tetrabutylphosphonium Tetraphenylborate is a solid at 20°C . It appears as a white to almost white powder or crystal . It has a melting point of 227.0 to 234.0 °C . It is insoluble in water but soluble in Tetrahydrofuran, Acetone, and Chloroform .Scientific Research Applications
- Thermodynamic Properties of Solvated Ions : Tetrabutylphosphonium Tetraphenylborate has been used in the study of thermodynamic properties of solvated ions. The extra-thermodynamic tetraphenylphosphonium tetraphenylborate assumption has been tested for dimethylsulfoxide using ATR FTIR spectroscopy .
-
Thermodynamic Studies : This compound has been used in the study of thermodynamic properties of solvated ions . The extra-thermodynamic tetraphenylphosphonium tetraphenylborate assumption has been tested for dimethylsulfoxide using ATR FTIR spectroscopy .
-
Material Science : Given its chemical properties, it could potentially be used in material science research, particularly in the development of new materials .
-
Chemical Synthesis : It might be used as a reagent in chemical synthesis .
-
Chromatography : It could potentially be used in chromatography, a laboratory technique for the separation of mixtures .
Safety And Hazards
Tetrabutylphosphonium Tetraphenylborate is considered hazardous. It causes severe skin burns and eye damage, and may cause respiratory irritation . It is recommended to avoid breathing dust and contact with skin and eyes. Protective clothing, gloves, safety glasses, and a dust respirator should be worn when handling this compound .
properties
IUPAC Name |
tetrabutylphosphanium;tetraphenylboranuide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H20B.C16H36P/c1-5-13-21(14-6-1)25(22-15-7-2-8-16-22,23-17-9-3-10-18-23)24-19-11-4-12-20-24;1-5-9-13-17(14-10-6-2,15-11-7-3)16-12-8-4/h1-20H;5-16H2,1-4H3/q-1;+1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OGWSZNMGVXKACZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
[B-](C1=CC=CC=C1)(C2=CC=CC=C2)(C3=CC=CC=C3)C4=CC=CC=C4.CCCC[P+](CCCC)(CCCC)CCCC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C40H56BP | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00554194 | |
| Record name | Tetrabutylphosphanium tetraphenylborate(1-) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00554194 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
578.7 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Tetrabutylphosphonium Tetraphenylborate | |
CAS RN |
29089-62-1 | |
| Record name | Tetrabutylphosphanium tetraphenylborate(1-) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00554194 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



